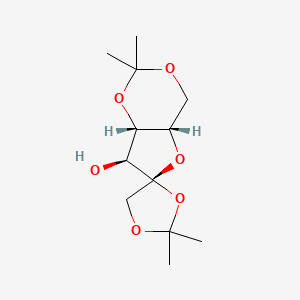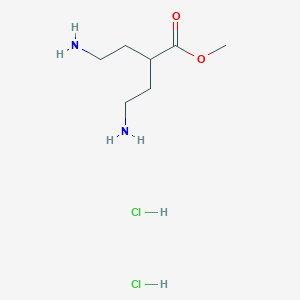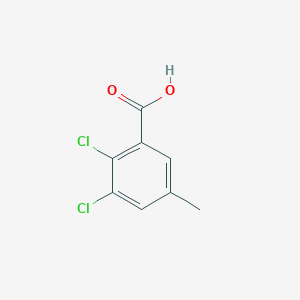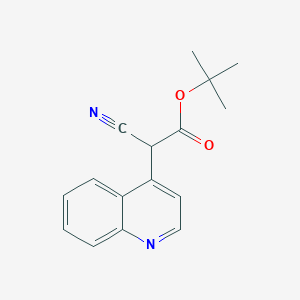
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate
Übersicht
Beschreibung
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, commonly referred to as TBCQA, is a chemical compound with a wide range of applications in the scientific research field. It is a derivative of quinoline and is composed of a tertiary butyl group, a cyano group and an acetate group. TBCQA has been used in a variety of laboratory experiments, and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Quinoline Derivatives
- Research has shown the innovative synthesis of quinolines from 2-alkenylanilines through DMAP-catalyzed cyclization, where tert-butyl quinolin-2-yl carbonate derivatives are synthesized under mild conditions. These derivatives can be further transformed into quinolinones and 2-(pseudo)haloquinolines, demonstrating the versatility of tert-butyl quinolin-2-yl carbonates in organic synthesis (Huang et al., 2016).
Cyclization and Polymerization Studies
- Another study explored the cyclization and polymerization processes involving tert-butylimines of various carbaldehydes, leading to the formation of imidazoazines. This method highlights the use of tert-butyl groups in facilitating complex cyclization reactions under flash vacuum thermolysis conditions, offering insights into the synthesis of heterocyclic compounds (Justyna et al., 2017).
Advanced Oxidation Processes
- A metal-free C3-alkoxycarbonylation process involving quinoxalin-2(1H)-ones demonstrates the eco-friendly use of tert-butyl carbazate in synthesizing quinoxaline derivatives. This process highlights the application of tert-butyl compounds in green chemistry by using K2S2O8 as an oxidant in metal- and base-free conditions (Xie et al., 2019).
Catalysis and Ligand Development
- Research into oxorhenium(V) complexes incorporating quinoline-based tridentate ligands shows the use of tert-butyl groups in the development of catalysts for oxidation reactions. These complexes demonstrate potential applications in catalysis, supported by structural characterization and electrochemical studies (Sarkar et al., 2015).
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-2-quinolin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13(10-17)11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIMBJZOXHWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




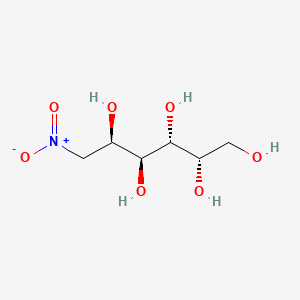





![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)
